molecular formula C16H20N4O2 B2475639 (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide CAS No. 1904579-35-6

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide

Cat. No.: B2475639
CAS No.: 1904579-35-6
M. Wt: 300.362
InChI Key: AAUZIIQMDCSGSH-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Construction of the piperidine ring: This can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling reactions: The final step involves coupling the furan, pyrazole, and piperidine rings through amide bond formation, typically using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide moiety could yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide would depend on its specific molecular targets and pathways. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which can impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-11-15(19-18-12)20-8-6-13(7-9-20)17-16(21)5-4-14-3-2-10-22-14/h2-5,10-11,13H,6-9H2,1H3,(H,17,21)(H,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUZIIQMDCSGSH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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